Antimicrobial peptide D1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
XTCESPSHKFKGPCATNRNCES |
Origin of Product |
United States |
Mechanisms of Action of Antimicrobial Peptide D1
Membrane-Disrupting Mechanisms
The predominant mode of action for a majority of AMPs involves the direct targeting and disruption of the microbial cell membrane, a structure vital for cellular integrity and survival. mdpi.comfrontiersin.org This interaction is often initiated by electrostatic forces between the generally cationic AMPs and the negatively charged components of microbial surfaces. wikipedia.orgfrontiersin.org In Gram-negative bacteria, this involves lipopolysaccharides (LPS), while in Gram-positive bacteria, it involves teichoic acids and peptidoglycan. mdpi.comfrontiersin.orgfrontiersin.org Following this initial binding, the peptides can permeabilize the membrane through several proposed models. wikipedia.org
A primary mechanism of membrane disruption is the formation of transmembrane pores or channels, which leads to the leakage of ions and essential metabolites, disrupting cellular homeostasis and ultimately causing cell death. wikipedia.orgresearchgate.netfrontiersin.org The specific architecture of these pores is described by several models.
In the barrel-stave model, AMP monomers first bind to the surface of the membrane. nih.gov Once a critical concentration is reached, these peptides insert into the lipid bilayer and aggregate to form a bundle-like structure resembling the staves of a barrel. wikipedia.orgmdpi.comnih.gov The hydrophobic surfaces of the amphipathic peptides align with the lipid core of the membrane, while their hydrophilic surfaces face inward, creating a water-filled central channel. mdpi.comnih.govnih.gov This pore formation allows for the uncontrolled passage of water and solutes across the membrane. researchgate.net The classic example of a peptide that is thought to form pores via this mechanism is alamethicin. frontiersin.orgnih.govacs.org This model requires strong lateral interactions between peptide monomers to form a stable channel structure. acs.org
The toroidal pore, or "wormhole," model also involves the insertion of peptides into the membrane, but with a key difference in the pore's structure. nih.govresearchgate.net In this model, the inserted AMPs induce a significant local curvature in the lipid bilayer. acs.orgfrontiersin.org This causes the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a pore where the water core is lined by both the hydrophilic faces of the peptides and the polar head groups of the lipid molecules. wikipedia.orgnih.govresearchgate.net Unlike the barrel-stave model, the peptides in a toroidal pore remain associated with the lipid head groups. nih.gov This mechanism results in a more disordered pore and can lead to the transmembrane movement of lipids ("flip-flop"), further destabilizing the membrane. researchgate.net Peptides such as magainins and melittin (B549807) are often associated with this model. researchgate.netnih.gov Research on distinctin (B1576905) (D1) suggests it acts by forming ion channels, and its ability to permeabilize membranes at very low concentrations is consistent with a pore-forming mechanism, such as the toroidal or barrel-stave model. nih.gov
| Feature | Barrel-Stave Model | Toroidal Pore Model |
| Peptide Orientation | Perpendicular to the membrane surface. researchgate.net | Perpendicular, but associated with lipid head groups. nih.gov |
| Pore Lining | Lined exclusively by the hydrophilic faces of the peptides. mdpi.comnih.gov | Lined by both peptides and the polar head groups of lipids. wikipedia.orgresearchgate.net |
| Membrane Curvature | Minimal disruption to lipid packing around the pore. nih.gov | Induces significant positive curvature, causing lipids to bend inward. acs.orgfrontiersin.org |
| Lipid Involvement | Lipids form the boundary but do not line the channel. researchgate.net | Lipid monolayers are continuous through the pore. researchgate.net |
| Example Peptides | Alamethicin. frontiersin.orgacs.org | Magainins, Melittin, Protegrins. researchgate.net |
The carpet model describes a non-pore-forming mechanism of membrane disruption. wikipedia.org In this model, AMPs accumulate on the outer surface of the microbial membrane, aligning parallel to the lipid bilayer and forming a "carpet-like" layer. wikipedia.orgmdpi.comfrontiersin.org This binding is initially driven by electrostatic interactions with anionic membrane components. nih.gov Once a threshold concentration of peptide is reached, the extensive coverage acts with a detergent-like effect, disrupting the membrane's curvature and structural integrity. mdpi.comfrontiersin.org This leads to the formation of transient holes or the complete disintegration of the membrane into micelle-like structures, causing leakage of cellular contents. mdpi.com A key characteristic of the carpet model is that it typically requires a high peptide concentration to be effective. frontiersin.org Studies on distinctin (D1) have indicated that the very low concentrations required for its lytic activity are not compatible with the carpet-like mechanism. nih.gov
The selectivity of many AMPs for microbial over host cells is rooted in the fundamental differences between their membrane compositions. mdpi.com The initial interaction is typically electrostatic, where the cationic nature of the AMP is attracted to the net negative charge of microbial surfaces. wikipedia.orgfrontiersin.org
Lipopolysaccharide (LPS): In Gram-negative bacteria, the outer membrane is rich in LPS, which provides a strong anionic surface. frontiersin.orgfrontiersin.org Cationic AMPs bind to the negatively charged portions of LPS, which can displace the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer. frontiersin.org This disruption is often a crucial first step, permeabilizing the outer membrane and allowing the peptide to access the inner cytoplasmic membrane. nih.govnih.gov The ability of AMPs to bind and neutralize LPS is also a key aspect of their anti-endotoxin activity. aai.orgubc.ca
Peptidoglycan and Teichoic Acids: In Gram-positive bacteria, the cell wall is composed of a thick layer of peptidoglycan interspersed with negatively charged teichoic and lipoteichoic acids. mdpi.comfrontiersin.org Cationic AMPs interact with these anionic components, which facilitates their transit across the cell wall to reach the underlying cytoplasmic membrane. mdpi.comnih.gov Some studies have shown that AMPs like cecropin (B1577577) A and melittin can interact directly with peptidoglycan, which may be a component of their mechanism of action. researchgate.net
Pore Formation Models
Non-Membrane-Mediated and Intracellular Targets
While membrane disruption is a common mechanism, it is not the only way AMPs exert their antimicrobial effects. mdpi.comfrontiersin.org Some peptides can translocate across the cell membrane without causing permanent lytic damage and act on various intracellular targets. wikipedia.orgmdpi.com This strategy can inhibit essential cellular processes, leading to cell death. mdpi.com The ability to engage intracellular targets may occur independently or in conjunction with membrane activity. oup.com
Common intracellular targets for AMPs include:
Nucleic Acids (DNA and RNA): Some AMPs can bind to DNA and RNA upon entering the cytoplasm. mdpi.comnih.gov This interaction can interfere with replication, transcription, and translation, thereby halting the production of essential proteins. mdpi.commdpi.com For example, buforin II has been shown to penetrate cell membranes and bind to both DNA and RNA. frontiersin.orgnih.gov
Protein Synthesis: The ribosome is a key target for a class of AMPs, particularly proline-rich peptides. nih.gov These peptides can inhibit protein synthesis by binding to ribosomal components and obstructing the translation process. nih.govpnas.org For instance, Bac7 binds to ribosomal proteins and inhibits translation. nih.gov
Enzyme Inhibition: AMPs can inhibit the activity of essential cytoplasmic enzymes. nih.govacs.org This can disrupt critical metabolic pathways necessary for the microbe's survival. nih.gov
Cell Wall Synthesis: Some peptides can inhibit the synthesis of cell wall components from within the cell or by binding to their precursors on the membrane. mdpi.comnih.gov Teixobactin (B611279), for example, kills bacteria by binding to highly conserved precursors of peptidoglycan and teichoic acid. frontiersin.orgnih.gov
While the primary described activity of distinctin (D1) is membrane permeabilization, the potential for it to have additional intracellular targets cannot be definitively excluded without further specific research, as some AMPs are known to operate through multiple mechanisms. nih.govoup.com
| Intracellular Target | Mechanism of Inhibition | Example AMP(s) |
| Nucleic Acids | Binds to DNA and/or RNA, inhibiting replication and transcription. nih.govmdpi.com | Buforin II, Indolicidin. mdpi.comfrontiersin.org |
| Protein Synthesis | Binds to ribosomal subunits, blocking the translation process. nih.govpnas.org | Pyrrhocoricin, Bac7. nih.gov |
| Enzymatic Activity | Inhibits essential enzymes in metabolic pathways. nih.govnih.gov | Not specified for a single peptide, but a general mechanism. acs.org |
| Cell Wall Synthesis | Binds to lipid precursors (e.g., Lipid II), preventing cell wall construction. frontiersin.orgnih.gov | Teixobactin, HNP1. nih.gov |
Interaction with Nucleic Acids (DNA, RNA)
Some antimicrobial peptides can pass through the cell membrane and interact with intracellular components like nucleic acids. nih.gov This interaction can happen in several ways. For instance, some AMPs can directly bind to DNA and RNA, disrupting their structure and function. mdpi.com An example of this is the histone-derived AMP, buforin II, which can penetrate cell membranes at concentrations below the minimum inhibitory concentration and bind to both DNA and RNA, leading to rapid cell death. mdpi.com This binding is facilitated by the peptide's structure, which may be similar to proteins that naturally interact with nucleic acids, such as histone H2A. nih.gov
Other peptides, like indolicidin, also penetrate the bacterial membrane and inhibit DNA synthesis without causing the cell to lyse. nih.govmdpi.com Furthermore, some AMPs can indirectly inhibit DNA replication or transcription. nih.gov For example, a study on the recombinant human neutrophil peptide-1 (HNP-1) showed that it interferes with the DNA damage response pathway by preventing the binding of RecA to single-stranded DNA (ssDNA), which in turn promotes programmed bacterial death. mdpi.com Synthetic peptides, such as KW4, which is composed of repeating lysine (B10760008) and tryptophan residues, can also inhibit cellular functions by binding to both RNA and DNA. mdpi.com
Inhibition of Protein Synthesis and Enzymatic Activities
A significant number of antimicrobial peptides exert their effects by targeting and inhibiting protein synthesis and other crucial enzymatic activities within the microbial cell. mdpi.comnih.gov This can occur at various stages of these processes.
AMPs can interfere with protein synthesis by targeting the ribosome, the cellular machinery responsible for this process. nih.gov Proline-rich antimicrobial peptides (PrAMPs) are particularly known for this mechanism. They can cross the bacterial membrane and bind within the nascent polypeptide exit tunnel of the ribosome, thereby inhibiting translation. nih.gov For example, Bac7(1–35), a fragment of the bovine antimicrobial peptide bactenecin, is known to enter Escherichia coli and inhibit protein synthesis by interacting with ribosomal subunits. nih.gov Another example is pyrrhocoricin, which not only inhibits translation in a manner similar to the antibiotic streptomycin (B1217042) but also disrupts protein folding by binding to the bacterial heat shock protein DnaK and inhibiting its ATPase activity. nih.gov
Beyond protein synthesis, AMPs can inhibit a range of other essential enzymes. nih.gov For instance, the D1 fraction obtained from immature fruits of Capsicum chinense has been shown to inhibit the activity of trypsin, chymotrypsin, and α-amylase. scielo.br This inhibition of digestive enzymes reduces the availability of amino acids necessary for the synthesis of new proteins, which are vital for the pathogen's metabolic development. scielo.br Other AMPs, like microcin (B1172335) J25, can inhibit RNA polymerase by binding to its secondary channel and blocking essential conformational changes. nih.gov
Modulation of Cell Wall Synthesis
The bacterial cell wall is a crucial structure for maintaining cellular integrity, and its synthesis is a key target for some antimicrobial peptides. mdpi.commednexus.org These AMPs interfere with the production of peptidoglycan, a major component of the bacterial cell wall. nih.gov
A primary mechanism for this inhibition is the binding of the AMP to Lipid II, a precursor molecule in the synthesis of peptidoglycan. nih.govmednexus.org This binding prevents the polymerization of the cell wall, leading to its failure to form properly and ultimately causing cell lysis. mednexus.org This target is particularly effective because Lipid II is unique to bacterial cells and not present in eukaryotic cells, which minimizes off-target effects. nih.gov
Several AMPs are known to target cell wall synthesis. Plectasin, a fungal peptide, directly binds to Lipid II to exert its antimicrobial effect. nih.gov Defensin (B1577277) 3 also targets cell wall biosynthesis, though its exact mechanism appears to differ from plectasin. nih.gov Nisin, a well-studied lantibiotic, effectively forms pores in the bacterial cell wall by binding to Lipid II. nih.gov Furthermore, some AMPs can inhibit the enzymes responsible for cell wall synthesis. mednexus.org For example, teixobactin can bind to both Lipid II and Lipid III (a precursor for teichoic acid) to inhibit cell wall synthesis. mednexus.org
Multimodal Action and Target Specificity Research
Antimicrobial peptides often exhibit a multimodal mechanism of action, meaning they can act on multiple targets simultaneously. mdpi.commdpi.com This multifaceted approach, which can include membrane disruption, interference with intracellular processes, and modulation of cell wall synthesis, enhances their effectiveness and reduces the likelihood of bacteria developing resistance. mdpi.com The specific mechanisms employed can depend on the peptide's concentration, the biophysical properties of the microbial cell membrane, and the specific target microorganism. mdpi.com
Research into the target specificity of AMPs is crucial for developing new therapeutic agents. nih.gov The ability of AMPs to preferentially interact with bacterial cells over host cells is a key advantage. wikipedia.org This selectivity is often attributed to the differences in membrane composition between bacterial and mammalian cells. mdpi.com
Computational methods and machine learning are increasingly being used to predict the activity and target specificity of AMPs. nih.govacs.orgnih.gov By analyzing large datasets of known AMPs, these models can identify key physicochemical properties that correlate with antimicrobial activity and help in the design of new peptides with improved efficacy and target specificity. nih.gov These advanced computational tools can accelerate the discovery and development of novel AMPs to combat antibiotic-resistant bacteria. nih.govacs.orgacs.org
Structure Activity Relationship Sar Studies of Antimicrobial Peptide D1
Role of Charge and Hydrophobicity in Antimicrobial Peptide D1 Function
The function of antimicrobial peptides is critically governed by a delicate balance between positive charge and hydrophobicity. nih.gov The cationic nature of AMPs facilitates initial electrostatic attraction to negatively charged microbial membranes, while hydrophobicity drives the peptide's insertion into and perturbation of the lipid bilayer. nih.govmdpi.com Distinctin (B1576905) (D1) features a significant content of hydrophobic residues, which allows for an amphipathic distribution where hydrophobic and hydrophilic residues are segregated into different faces of the structure. nih.gov
Studies on synthetic D-amino acid analogs of an antimicrobial peptide, also designated D1 (D-V13K), have provided detailed insights into the role of hydrophobicity. By systematically increasing the hydrophobicity of this peptide, researchers observed a direct correlation with antifungal and hemolytic activity.
Table 1: Impact of Hydrophobicity on the Activity of D1 Peptide Analogs This interactive table summarizes the relationship between increased hydrophobicity and biological activity for synthetic D1 analogs. Click on the headers to explore the data.
| Peptide | Modification | Relative Hydrophobicity | Antifungal Activity (vs. Ascomycota) | Hemolytic Activity |
| D1 (D-V13K) | Parent Peptide | Baseline | Baseline Activity | Baseline Hemolysis |
| D4 | Increased Hydrophobicity | Highest | 5-fold > D1 | 286-fold > D1 |
| D5 | V16K substitution in D4 | Decreased from D4 | - | - |
| Data derived from a study on synthetic D-amino acid peptide analogs to investigate the role of hydrophobicity. nih.gov |
As shown in the table, the most hydrophobic analog, D4, was five times more active against Ascomycota fungi than the parent peptide D1. nih.gov However, this increase in hydrophobicity also led to a dramatic 286-fold increase in hemolytic activity, highlighting the trade-off between antimicrobial potency and toxicity to host cells. nih.gov This demonstrates that while hydrophobicity is essential for function, an optimal balance is required to maintain selectivity for microbial membranes. nih.govnih.gov
Conformational Dynamics and Secondary Structure Elements (e.g., α-helical, β-sheet)
The secondary structure of an AMP is essential for its mechanism of action. oup.com Distinctin (D1) is characterized by a predominantly α-helical structure. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy studies of D1 in aqueous solution revealed a conformational preference for helical structures in both of its polypeptide chains. nih.gov
This propensity to form an α-helix is enhanced in membrane-mimicking environments. nih.gov Like many AMPs, D1 is thought to be relatively unstructured in aqueous solution but folds into its active, amphipathic α-helical conformation upon encountering a microbial membrane. oup.com This conformational change is crucial for the peptide to insert into the lipid bilayer and exert its disruptive effects. oup.com The amphipathic nature of the helix, with one face being hydrophobic and the other polar/charged, is a common feature that enables interaction with the hydrophobic core and polar headgroups of the membrane lipids.
Influence of Dimerization and Aggregation State on this compound Activity and Stability
A remarkable structural feature of Distinctin (D1) is its complex oligomerization state. The fundamental unit is a covalent heterodimer, where two distinct peptide chains are linked by a disulfide bond. nih.gov This in itself is an uncommon structure among animal antimicrobial peptides. nih.gov
Beyond this covalent linkage, structural studies have revealed that D1 undergoes further non-covalent self-association in aqueous solutions. nih.gov Evidence strongly suggests the formation of a (A-B)₂ homodimer, which is essentially a dimer of the heterodimers. nih.gov This quaternary structure consists of two A-B heterodimeric units arranged in a parallel fashion, forming a symmetric bundle. nih.gov
This aggregation state has significant functional implications:
Stability: The formation of this folded and aggregated structure in water provides substantial protection against enzymatic degradation. nih.gov Peptides with disordered structures are typically much more susceptible to proteolysis. nih.gov The dimerization of D1 is believed to be a key factor in its increased resistance to proteases, which would enhance its stability and activity in vivo. nih.gov
Activity: While the quaternary structure is important for stability, studies comparing native D1 with its monomeric and homodimeric analogues found that the antimicrobial activities were comparable. nih.gov This suggests that while the disulfide bond and subsequent dimerization are crucial for resisting degradation, they may contribute only partially to the direct killing effectiveness of the peptide, which primarily targets the microbial membrane. nih.gov
Functional Consequences of Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for the structure and function of many AMPs, often enhancing their stability and activity. The most significant PTM in Distinctin (D1) is the formation of an intermolecular disulfide bond between cysteine residues on its two separate polypeptide chains. nih.govnih.gov
This disulfide bond is a covalent PTM that creates the stable heterodimeric structure of the peptide. nih.gov The presence of this bond is an absolute requirement for the formation of the higher-order (A-B)₂ quaternary structure observed in aqueous media, which in turn confers resistance to protease action. nih.gov Disulfide bonds are known to be a key strategy in nature for stabilizing peptide folds.
Interestingly, research indicates that Distinctin (D1) lacks other common PTMs often found in antimicrobial peptides, such as C-terminal amidation, N-terminal acetylation, or the inclusion of D-amino acids, which are also known to protect against enzymatic degradation. nih.gov This highlights the central role of the disulfide-linked dimerization as the primary strategy for ensuring the stability of D1. nih.gov
Engineering and Design Strategies for Antimicrobial Peptide D1 and Analogs
Rational Design Approaches
Rational design of antimicrobial peptides involves the deliberate modification of a peptide's sequence based on an understanding of its structure-activity relationships. For analogs of the 26-residue peptide D1, this approach has been used to enhance its biological properties by focusing on specific pathogens. nih.gov Key parameters in the rational design of D1 analogs include charge, the presence of 'specificity determinants', total hydrophobicity, and the type and location of hydrophobic residues. nih.gov By systematically altering these features, researchers can fine-tune the peptide's activity. For instance, the substitution of amino acids can modulate the peptide's amphipathicity, which is crucial for its interaction with microbial membranes. nih.govfrontiersin.org
One study detailed the design and synthesis of five new antimicrobial peptides as analogs of D1. nih.gov These analogs involved a minimum of six and a maximum of twelve substitutions in the original D1 sequence. nih.gov The goal was to improve the therapeutic ratio, which is a measure of the peptide's specificity for prokaryotic cells over host cells. nih.gov This is often achieved by increasing the net positive charge through the inclusion of residues like arginine or lysine (B10760008), which enhances electrostatic interactions with negatively charged bacterial membranes. nih.govfrontiersin.org The strategic placement of hydrophobic residues is also critical, as it influences the peptide's ability to insert into and disrupt the microbial membrane. nih.govresearchgate.net
The secondary structure of the peptide is another important consideration in rational design. D1 and its analogs typically adopt an α-helical conformation, which is stabilized by the non-polar environment of the cell membrane. nih.gov Circular dichroism spectroscopy is often used to assess the helical content of these peptides in different environments. nih.gov For example, D1 (V13) showed a high degree of helical structure in benign conditions due to its uninterrupted hydrophobic surface. nih.gov The introduction of specific amino acid substitutions can either enhance or disrupt this helicity, thereby affecting the peptide's antimicrobial potency. nih.gov
Computational Design Methodologies
Computational methods have become indispensable in the design and optimization of antimicrobial peptides, offering a faster and more cost-effective alternative to purely experimental approaches. researchgate.net These methodologies encompass a range of techniques from machine learning to molecular simulations, all aimed at predicting and improving the antimicrobial properties of peptides like D1.
Machine Learning and Deep Learning Models for Prediction and Generation
Machine learning (ML) and deep learning (DL) models are increasingly used to predict the antimicrobial activity of peptides and to generate novel sequences with desired properties. springernature.comnih.govacs.org These models are trained on large datasets of known AMPs and non-AMPs, learning the complex relationships between peptide sequence and function. springernature.comjcu.edu.audbaasp.org
For prediction, various ML algorithms such as support vector machines and random forests, as well as DL architectures like convolutional neural networks (CNNs) and recurrent neural networks (RNNs), are employed. nih.govfrontiersin.orgnih.gov These models can identify peptides with potential antimicrobial activity from large sequence databases. springernature.comacs.org The input for these models can be the raw peptide sequence or a set of calculated physicochemical descriptors. nih.govacs.org The performance of these predictive models has been shown to be quite high, with some deep learning approaches achieving accuracies of over 90%. nih.gov
Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are used for the de novo design of AMPs. oup.combiorxiv.org These models can generate entirely new peptide sequences that are predicted to have high antimicrobial activity. oup.comarxiv.org For example, a generative model was used to create AMP-like sequences, and subsequent molecular modeling was used to rank the candidates, leading to the identification of peptides with broad-spectrum antibacterial activity. biorxiv.org This approach allows for the exploration of a vast chemical space to discover novel and potent AMPs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netsemanticscholar.orgnih.gov In the context of antimicrobial peptides, QSAR models are developed to predict the antimicrobial potency based on various physicochemical descriptors derived from the peptide sequence. nih.govsemanticscholar.org These descriptors can include properties like hydrophobicity, net charge, and isoelectric point. semanticscholar.org
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), extend this approach by considering the three-dimensional structure of the peptides. researchgate.netresearchgate.net These models have been successfully applied to evaluate the antibacterial activity of AMPs and guide the synthesis of novel peptides with improved efficacy. researchgate.netresearchgate.net By analyzing the QSAR models, researchers can identify which structural features are most important for antimicrobial activity and use this information to design new peptides. For instance, a study used CoMFA and CoMSIA to design and synthesize seven new AMPs that showed potent activity against S. aureus and E. coli. researchgate.net
The development of QSAR models typically involves several steps: data set preparation, calculation of molecular descriptors, model building using statistical methods like multiple linear regression or partial least squares regression, and model validation. semanticscholar.orgnih.gov These models serve as valuable tools for the in-silico design and screening of new antimicrobial agents. nih.govnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide atomic-level insights into the behavior of antimicrobial peptides and their interactions with bacterial membranes. nih.govbiorxiv.orgacs.org These simulations can model the dynamic processes of peptide binding, insertion, and pore formation in the membrane, which are crucial for the peptide's antimicrobial action. kcl.ac.ukacs.org
MD simulations have been used to study the stability of AMPs like the D1 PSI (plant-specific insert) as both a monomer and a dimer within a lipid bilayer. mdpi.com These simulations can also reveal how the peptide affects the membrane structure, such as by inducing the passage of water molecules. mdpi.com By visualizing the interactions between the peptide and lipid molecules, researchers can understand the molecular basis of the peptide's activity and design modifications to enhance it. kcl.ac.uk For example, simulations can guide the rational design of peptides that form stable pores in microbial membranes. kcl.ac.uk
The accuracy of MD simulations depends on the force fields used to describe the interactions between atoms. biorxiv.org With advancements in computational power and force field development, MD simulations are becoming increasingly reliable for studying AMP-membrane interactions. acs.orgkcl.ac.uk These simulations can complement experimental data and provide a detailed understanding of the mechanism of action of antimicrobial peptides. nih.gov
De Novo Peptide Design and Sequence Optimization
De novo design refers to the creation of entirely new peptide sequences that are not based on existing templates. frontiersin.org This approach, often aided by computational tools, allows for the exploration of novel regions of the peptide sequence space to identify candidates with high antimicrobial activity and low toxicity. oup.com Sequence optimization, on the other hand, involves modifying existing peptide sequences to enhance their desired properties. nih.gov
Computational frameworks for de novo design often employ genetic algorithms or other optimization techniques to search for optimal peptide sequences. rsc.org These algorithms can be guided by a fitness function that evaluates the predicted antimicrobial activity and other properties of the generated sequences. rsc.org Machine learning models are also heavily utilized in this process to predict the activity of the designed peptides. nih.gov
One successful strategy combines traditional peptide design approaches like truncation and substitution with machine learning-backed sequence optimization. nih.gov This hybrid approach can accelerate the design process and lead to the development of potent and shorter AMPs. nih.gov For example, this methodology was used to improve the properties of an existing AMP, resulting in a short and potent peptide with significant activity against drug-resistant bacteria. nih.gov The ultimate goal of these design and optimization strategies is to generate novel AMPs with improved therapeutic potential. oup.comfrontiersin.org
Peptide Modification Techniques
To overcome limitations such as proteolytic degradation and to enhance antimicrobial activity, various peptide modification techniques are employed. frontiersin.orgnih.gov These modifications can involve altering the peptide's backbone, side chains, or termini. nih.gov
One common modification is amino acid substitution , where specific residues in the peptide sequence are replaced with natural or non-natural amino acids. frontiersin.orgnih.gov This can be used to modulate properties like hydrophobicity, charge, and helicity. nih.govfrontiersin.org For example, substituting residues with D-amino acids can increase the peptide's resistance to proteases. nih.gov
Peptide stapling is a technique used to constrain the peptide into a specific conformation, often an α-helix. cncb.ac.cnnih.govbohrium.com This is typically achieved by introducing a covalent cross-link between two amino acid side chains. nih.govoup.com Stapling can enhance the peptide's stability and, in some cases, its antimicrobial activity. nih.govbohrium.com However, the increased hydrophobicity from the staple can sometimes lead to reduced solubility and increased toxicity. nih.gov
Other modification strategies include C-terminal amidation and N-terminal acetylation , which can protect the peptide from exopeptidases and influence its interaction with membranes. frontiersin.orgnih.govLipidation , the covalent attachment of a lipid moiety, can enhance the peptide's affinity for microbial membranes. frontiersin.org These modifications are key strategies in the rational design and optimization of antimicrobial peptides like D1 and its analogs, aiming to create more effective and clinically viable therapeutic agents. nih.govnih.gov
Amino Acid Substitutions (e.g., L- to D-amino acids, specific residue replacements)
A key strategy in the rational design of AMPs like D1 involves the substitution of specific amino acid residues. This approach can modulate the peptide's physicochemical properties, such as its net charge, hydrophobicity, and amphipathicity, which are crucial for its antimicrobial activity and interaction with microbial membranes. nih.gov
One significant modification is the substitution of naturally occurring L-amino acids with their D-enantiomers. google.com This alteration is known to enhance the peptide's resistance to proteolytic degradation by host and bacterial proteases, which typically recognize only L-amino acids. mdpi.comresearchgate.net For instance, the replacement of all L-amino acids with D-amino acids in the peptide ranalexin (B141904) resulted in a molecule (danalexin) with a similar antimicrobial activity spectrum but with the potential for a longer plasma half-life. nih.gov In some cases, selective D-amino acid substitutions can also reduce the peptide's toxicity to eukaryotic cells while maintaining good antimicrobial activity. mdpi.com However, extensive D-amino acid substitution can sometimes lead to a loss of antimicrobial potency. mdpi.com
Specific residue replacements are also employed to enhance antimicrobial efficacy. Increasing the net positive charge by substituting neutral or acidic residues with cationic amino acids like lysine or arginine can improve the peptide's electrostatic attraction to negatively charged bacterial membranes. nih.govfrontiersin.org For example, a structural framework related to peptide D1 has been used to systematically alter properties by single D- or L-amino acid substitutions in the center of the polar or nonpolar faces of the amphipathic helix. google.com The strategic placement of charged residues can significantly impact the therapeutic index of the peptide. google.com
Table 1: Effects of Amino Acid Substitutions on Antimicrobial Peptides
| Modification | Peptide/Analog | Key Finding | Reference |
|---|---|---|---|
| L- to D-Amino Acid Substitution | Ranalexin (Danalexin) | Danalexin (all D-amino acids) showed a similar antimicrobial spectrum to ranalexin. | nih.gov |
| L- to D-Amino Acid Substitution | CM15 Analogs | Selective D-lysine substitutions decreased toxicity to eukaryotic cells and reduced degradation by proteases while retaining good antimicrobial activity. | mdpi.com |
| Specific Residue Replacement | V681/D1 related peptides | Single D- or L-amino acid substitutions in the center of polar or nonpolar faces were used to rationally design peptides with enhanced activities. | google.com |
| Cationic Residue Substitution | Stigmurin Analogs | Substitution of serine and glycine (B1666218) with lysine increased the net positive charge from +2 to +7, resulting in higher antimicrobial activity and a broader spectrum. | frontiersin.org |
Terminal Modifications (e.g., acetylation, amidation)
Modifications at the N- and C-termini of antimicrobial peptides are common strategies to enhance their stability and activity. mdpi.com
N-terminal acetylation involves the addition of an acetyl group to the N-terminus. This modification can increase the peptide's resistance to degradation by aminopeptidases. plos.org While acetylation can sometimes decrease the net positive charge of a peptide, which might reduce its antimicrobial activity, it can also enhance conformational stability and hydrophobicity, potentially leading to deeper insertion into the microbial membrane. mdpi.comnih.gov In some cases, the combination of N-terminal acetylation and C-terminal amidation has shown synergistic effects, improving both stability and activity. plos.org
C-terminal amidation , the conversion of the C-terminal carboxyl group to a carboxamide, is a frequent post-translational modification found in natural AMPs. nih.gov This modification neutralizes the negative charge of the carboxyl group, thereby increasing the net positive charge of the peptide, which often correlates with enhanced antimicrobial activity. nih.gov Amidation can also stabilize the peptide's secondary structure, such as an α-helix, which is crucial for its interaction with bacterial membranes. nih.govnih.gov For example, C-terminal amidation of aurein (B1252700) 2.5 increased its antimicrobial potency against Klebsiella pneumoniae. nih.gov
Table 2: Impact of Terminal Modifications on Antimicrobial Peptides
| Modification | Effect on Stability | Effect on Activity | Reference |
|---|---|---|---|
| N-terminal Acetylation | Significantly increases protease resistance. | May decrease activity due to reduced net positive charge, but can enhance stability and hydrophobicity. | plos.orgnih.gov |
| C-terminal Amidation | Can increase stability by protecting against carboxypeptidases. | Often increases antimicrobial activity by increasing the net positive charge and stabilizing the secondary structure. | nih.govnih.gov |
| Combined Acetylation & Amidation | Can provide greater improvement in proteolytic stability. | Can have synergistic effects, improving activity in some cases. | plos.orgasm.org |
Cyclization and Stapling
To overcome the inherent instability of linear peptides, cyclization and stapling techniques are employed to create more rigid and proteolytically resistant structures. mdpi.com
Cyclization involves forming a covalent bond between different parts of the peptide, such as head-to-tail, side chain-to-head, or side chain-to-side chain linkages. nih.gov This conformational constraint can protect the peptide from enzymatic degradation and, in many cases, enhance its antimicrobial activity and selectivity. nih.gov For example, disulfide-cyclized ultrashort cationic lipoproteins have shown reduced cytotoxicity and improved selectivity. mdpi.com
Peptide stapling is a specific type of cyclization that introduces a synthetic brace to stabilize α-helical structures. mdpi.com This is often achieved by cross-linking the side chains of amino acids at specific positions (e.g., i and i+4 or i and i+7) to reinforce the helical conformation. nih.gov A stabilized α-helix can lead to increased activity and resistance to proteases by masking proteolytic cleavage sites. mdpi.com This technique has been shown to be a valuable tool for improving the stability and rational design of AMPs. nih.gov
Table 3: Overview of Cyclization and Stapling Strategies
| Strategy | Description | Primary Benefit | Reference |
|---|---|---|---|
| Cyclization | Formation of a covalent bond between different parts of the peptide chain (e.g., head-to-tail, side chain-to-side chain). | Enhances proteolytic resistance and can improve antimicrobial activity and selectivity. | mdpi.comnih.gov |
| Stapling | Introduction of a synthetic brace to stabilize α-helical structures, often by cross-linking side chains. | Increases helical stability, leading to enhanced activity and protease resistance. | mdpi.comnih.gov |
Hybrid Peptide Design
Hybrid peptide design is an innovative approach that involves combining bioactive fragments from two or more different antimicrobial peptides to create a novel peptide with enhanced or synergistic properties. japsonline.com The goal is to merge the desirable attributes of the parent peptides, such as high potency from one and low toxicity from another, into a single molecule.
This rational design process often starts with identifying the key functional domains of well-characterized AMPs. For instance, a hybrid peptide was created by fusing a helical segment from the bovine peptide BMAP-27 with a helical region from the human cathelicidin (B612621) LL-37. nih.gov The resulting hybrid, B1, was designed to leverage the potent antimicrobial properties of both parent molecules. nih.gov Similarly, another designed peptide, SAMA, was constructed by hybridizing a fragment of brevinin-1E with a portion of bombolitin IV. japsonline.com
Computational tools are frequently used to predict the physicochemical properties of these hybrid designs, including their helicity, hydrophobicity, and net charge, to optimize them for antimicrobial activity before synthesis and testing. japsonline.comnih.gov This strategy has led to the development of hybrid peptides with broad-spectrum antimicrobial effects and, in some cases, the ability to act synergistically with conventional antibiotics. japsonline.com
Table 4: Examples of Hybrid Antimicrobial Peptide Design
| Hybrid Peptide | Parent Peptides/Fragments | Design Rationale | Reference |
|---|---|---|---|
| B1 | BMAP-27 (residues 9-20) and LL-37 (residues 17-29) | To combine the potent antimicrobial features of both a bovine and a human cathelicidin. | nih.gov |
| SAMA | Brevinin-1E (residues 14-24) and Bombolitin IV (residues 2-11) | To create a peptide with optimized physicochemical parameters for antimicrobial activity. | japsonline.com |
| CM15 | Cecropin (B1577577) A (residues 1-7) and Melittin (B549807) (residues 2-9) | To maintain the antimicrobial activity of cecropin while reducing the hemolytic effects of melittin. | mdpi.com |
Microbial Resistance Mechanisms to Antimicrobial Peptide D1
Alteration of Microbial Cell Surface Charge
The initial interaction between most cationic AMPs and bacteria is electrostatic attraction to the negatively charged bacterial surface. wikipedia.orgfrontiersin.org Consequently, a primary defense mechanism is to reduce this net negative charge, thereby repelling the cationic peptide and preventing it from reaching the cell membrane. researchgate.netbiorxiv.org
Bacteria achieve this through several modifications:
Modification of Teichoic Acids: In Gram-positive bacteria, the cell wall is rich in teichoic acids, which contribute to the negative charge. Staphylococcus aureus, for instance, incorporates positively charged D-alanine molecules into its teichoic acids. This process, known as D-alanylation, neutralizes the negative charge and reduces the binding of cationic AMPs. wikipedia.org
Aminoacylation of Membrane Phospholipids: The MprF (Multiple Peptide Resistance Factor) protein is a key player in this resistance strategy. It modifies anionic membrane phospholipids, such as phosphatidylglycerol (PG), with positively charged amino acids like L-lysine or D-alanine. biorxiv.org This converts the anionic lipid into a cationic or zwitterionic one, reducing the membrane's affinity for cationic AMPs. wikipedia.orgbiorxiv.org
While direct studies on how cell surface charge alterations specifically affect the various "D1" peptides are limited, this mechanism is a well-established and fundamental form of resistance against cationic AMPs, a class to which peptides like D1-23 belong. researchgate.netresearchgate.net
Table 1: Mechanisms of Microbial Cell Surface Charge Alteration
| Mechanism | Bacterial Type | Molecular Change | Effect on Surface Charge |
|---|---|---|---|
| D-alanylation of Teichoic Acids | Gram-positive (e.g., S. aureus) | Incorporation of D-alanine into teichoic acids. wikipedia.org | Reduces net negative charge. wikipedia.org |
| Modification of Lipid A | Gram-negative (e.g., E. coli) | Addition of phosphoethanolamine or L-Ara4N to lipid A. elifesciences.org | Reduces net negative charge. elifesciences.org |
Efflux Pump Systems
Efflux pumps are membrane-embedded protein complexes that actively transport a wide range of substances, including antimicrobial agents, out of the bacterial cell. researchgate.netelifesciences.org By expelling AMPs before they can reach their intracellular or membrane targets, these pumps can confer significant resistance. elifesciences.org This mechanism is particularly effective against peptides that need to enter the cytoplasm to exert their effect. nih.gov
Several superfamilies of efflux pumps are involved in AMP resistance, including:
The ATP-binding cassette (ABC) superfamily.
The major facilitator superfamily (MFS).
The resistance-nodulation-division (RND) superfamily. elifesciences.org
In Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, tripartite pumps such as AcrAB-TolC are known to confer resistance against AMPs like protamine and polymyxin (B74138) B. elifesciences.orgbiorxiv.org Recent studies have shown that heterogeneous expression of these pumps within a bacterial population can lead to subpopulations of cells that survive AMP treatment without having a specific resistance gene. elifesciences.org While research specifically detailing the extrusion of a "D1" peptide by these pumps is not prominent, studies on peptides like BMAP-27B show that inhibiting efflux pump activity can enhance the efficacy of the peptide, indicating these pumps are a relevant resistance mechanism. researchgate.net
Proteolytic Degradation by Microbial Enzymes
A direct and effective resistance strategy is the destruction of the AMP by proteases secreted by the bacteria. researchgate.netwikipedia.org These enzymes cleave the peptide bonds of the AMP, rendering it inactive. Both Gram-positive and Gram-negative bacteria produce a variety of proteases that can degrade AMPs. scielo.org.co
Examples of Microbial Proteases: Staphylococcus aureus secretes metalloproteases like aureolysin, which can degrade the human cathelicidin (B612621) LL-37. scielo.org.cofrontiersin.org Group A Streptococcus produces the cysteine protease SpeB, which fragments LL-37 and defensins. scielo.org.co
The structural characteristics of an AMP can influence its susceptibility to proteolytic degradation. Research on distinctin (B1576905) (D1) demonstrated that its heterodimeric structure, held together by a disulfide bond, provides significant resistance to degradation by trypsin compared to its individual monomeric chains. nih.govpnas.org This suggests that dimerization is a structural feature that can protect against enzymatic inactivation. pnas.org
Conversely, strategies to enhance protease resistance in synthetic peptides often involve chemical modifications. The synthetic AMP D1 (AArIIlrWrFR) was specifically designed to be resistant to proteolysis. researchgate.netresearchgate.net Further modifications, such as adding a β-naphthylalanine group to its N-terminus, have been shown to further boost its stability against proteases found in serum without compromising its antimicrobial activity. researchgate.net
Table 2: Proteolytic Degradation of Antimicrobial Peptides
| Peptide | Protease(s) | Outcome | Reference |
|---|---|---|---|
| Distinctin (D1) | Trypsin | Intact dimeric D1 is significantly more resistant to degradation than its separate monomeric chains. | pnas.org |
| Synthetic D1 (AArIIlrWrFR) | Serum proteases | Designed for proteolysis resistance; stability can be further enhanced by N-terminal modifications. | researchgate.net |
Sequestration Mechanisms
Instead of destroying the peptide, some bacteria neutralize it by trapping or sequestration. This prevents the AMP from reaching its target on the cell membrane. researchgate.netwikipedia.org
This can be accomplished in several ways:
Binding by Surface Proteins: Bacteria can express surface-exposed proteins that bind to AMPs.
Trapping in Extracellular Matrix: The extracellular polymeric substance (EPS) of biofilms can trap AMPs. scielo.org.co
Sequestration by Outer Membrane Vesicles (OMVs): Gram-negative bacteria shed OMVs, which are small, spherical structures derived from the outer membrane. These vesicles can bind and sequester AMPs away from the bacterial cells, effectively acting as decoys. wikipedia.orgbiorxiv.org OMVs may also contain proteases that can degrade the trapped peptides. wikipedia.org
This mechanism has been observed in P. aeruginosa as a response to tachyplesin, where the peptide is sequestered in the bacterial membranes and within secreted OMVs. biorxiv.org
Biofilm-Mediated Resistance
Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS). nih.govnih.gov Bacteria within a biofilm exhibit significantly higher resistance to antimicrobial agents, including AMPs, compared to their free-floating (planktonic) counterparts. nih.govnih.gov
Resistance within a biofilm is multifactorial:
Physical Barrier: The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA, can physically impede the penetration of AMPs, preventing them from reaching the cells in the lower layers of the biofilm. nih.gov
Chemical Interactions: Components of the EPS matrix can bind to and neutralize AMPs. For example, negatively charged components like extracellular DNA can sequester cationic peptides.
Altered Physiological State: Bacteria within a biofilm often have a lower metabolic rate and slower growth, which can make them less susceptible to antimicrobials that target active cellular processes. nih.gov
Studies on the β-defensin-3 peptide fragment (D1-23) have shown that while it has activity against Streptococcus mutans biofilms, its efficacy can be enhanced when delivered via a specialized liquid crystalline system, suggesting that overcoming the biofilm barrier is a key challenge. researchgate.net Other AMPs, like AMP-17, have demonstrated the ability to both inhibit biofilm formation and eradicate mature biofilms of Candida albicans. nih.gov
Synergistic and Combinatorial Research Approaches with Antimicrobial Peptide D1
Synergy with Other Antimicrobial Peptides
While direct synergistic studies involving Antimicrobial peptide D1 and other specific antimicrobial peptides (AMPs) are not extensively detailed in currently available research, the broader class of plant defensins, to which D1 belongs, has shown potential for such interactions. The rationale behind combining different AMPs lies in their often complementary mechanisms of action. For instance, one peptide might excel at initial membrane disruption, creating entry points for a second peptide that targets intracellular processes.
Studies on other plant defensins, such as NaD1, have demonstrated synergistic activity with human host defense peptides like cathelicidin (B612621) LL-37 and β-defensin-2. researchgate.net This synergy is often attributed to enhanced membrane disruption capabilities when the peptides are used in concert. researchgate.net It is hypothesized that a similar potential for synergistic interactions exists for this compound, though specific combinations and their efficacy require further empirical investigation. The exploration of such peptide pairings could lead to potent antimicrobial cocktails with improved therapeutic profiles.
Synergy with Conventional Antimicrobial Agents
The combination of AMPs with conventional antibiotics is a well-documented strategy to overcome bacterial resistance and enhance the efficacy of existing drugs. nih.govfrontiersin.org While specific studies detailing the synergistic interactions of this compound with conventional antibiotics are limited, the known mechanisms of plant defensins suggest a high potential for such synergy. Plant defensins can permeabilize bacterial membranes, which can facilitate the entry of conventional antibiotics that have intracellular targets, thereby restoring their effectiveness against resistant strains. nih.govfrontiersin.org
For example, research on other plant defensins has shown synergistic effects when combined with conventional antimycotics like caspofungin and amphotericin B against fungal pathogens. nih.govnih.gov This principle is expected to extend to antibacterial applications. A patent application has noted the potential for formulating defensins, including Defensin (B1577277) D1, in combination with various antibacterial agents to create effective antimicrobial reagents. google.com The table below conceptualizes potential synergistic combinations based on the known activities of plant defensins and common antibiotics, pending specific experimental validation for this compound.
| This compound in Combination with | Target Microorganism Class | Potential for Synergy |
| Aminoglycosides (e.g., Gentamicin) | Gram-negative bacteria | High |
| Beta-lactams (e.g., Penicillin) | Gram-positive bacteria | Moderate to High |
| Fluoroquinolones (e.g., Ciprofloxacin) | Broad-spectrum | High |
| Macrolides (e.g., Erythromycin) | Gram-positive bacteria | Moderate |
Mechanisms of Synergistic Activity
The synergistic effects observed when combining antimicrobial peptides like D1 with other antimicrobial agents are underpinned by several distinct mechanisms. These mechanisms often involve a multi-pronged attack on the microbial cell, leading to enhanced killing and a reduced likelihood of resistance emergence.
A primary mechanism by which plant defensins are thought to exert their synergistic effect is through the disruption and permeabilization of microbial cell membranes. researchgate.net The initial interaction of the cationic defensin with the negatively charged components of the microbial membrane can lead to the formation of pores or a "carpet-like" disruption of the lipid bilayer. researchgate.net This increased permeability facilitates the entry of a partner antimicrobial agent, which may otherwise be unable to reach its intracellular target due to membrane impermeability, a common mechanism of antibiotic resistance. Studies on other defensins have visually confirmed their ability to damage bacterial outer membranes. nih.gov
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. nih.gov Antimicrobial peptides, including plant defensins, have shown promise in disrupting the integrity of these biofilms. nih.gov While specific data on this compound's antibiofilm synergy is not yet available, other defensins have been shown to inhibit biofilm formation and can act synergistically with conventional agents to eradicate mature biofilms. nih.govnih.gov The peptide can disrupt the biofilm matrix, exposing the embedded bacteria to the partner antibiotic and thereby enhancing its efficacy. This approach is considered a key strategy in combating chronic and device-associated infections.
By compromising the microbial cell's primary defense, the cell membrane, this compound can lower the minimum inhibitory concentration (MIC) of the conventional antibiotic required to be effective. This potentiation means that antibiotics that have become ineffective due to resistance can have their activity restored. The synergy allows for the use of lower concentrations of both agents, which can also help to reduce potential dose-dependent toxicity. The combination of AMPs and traditional antibiotics has been shown to not only enhance their effectiveness but also to expand the antimicrobial spectrum of the antibiotics. nih.gov
Production and Purification Methodologies for Research Scale Antimicrobial Peptide D1
Chemical Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis)
Chemical synthesis is a fundamental approach for producing antimicrobial peptides for research purposes, offering the ability to incorporate unnatural amino acids and modifications. Solid-Phase Peptide Synthesis (SPPS) is the most common method employed.
For plant defensins such as So-D1, chemical synthesis can be challenging due to their relatively long sequences (typically 45-54 amino acids) and the presence of multiple cysteine residues that must form specific disulfide bonds for correct folding and activity. nih.gov The synthesis of the linear peptide is followed by an oxidative folding step to form the correct disulfide bridges, which can be a complex process with variable yields. mdpi.com
Dermcidin-derived peptides like DCD-1L have also been successfully produced using SPPS. nih.govnih.gov Standard Fmoc (9-fluorenylmethoxycarbonyl)/tBu (tert-butyl) chemistry is often utilized for the stepwise assembly of the amino acid chain on a solid support. nih.govchristian-luber.de Following the completion of the sequence, the peptide is cleaved from the resin and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). christian-luber.de
| Parameter | Plant Defensins (e.g., So-D1) | Dermcidin-Derived Peptides (e.g., DCD-1L) |
| Primary Method | Solid-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| Key Chemistry | Fmoc/tBu | Fmoc/tBu nih.govchristian-luber.de |
| Major Challenge | Correct oxidative folding to form multiple disulfide bonds nih.govmdpi.com | Ensuring high purity of the final product |
| Post-Synthesis Step | Oxidative folding, RP-HPLC purification mdpi.com | Cleavage from resin, RP-HPLC purification christian-luber.de |
Recombinant Biosynthesis in Expression Systems (e.g., Escherichia coli)
Recombinant biosynthesis in microbial hosts like Escherichia coli offers a cost-effective alternative for producing larger quantities of antimicrobial peptides.
The recombinant production of plant defensins in E. coli is a widely used strategy. nih.govunits.it Due to the inherent antimicrobial nature of these peptides, they are often toxic to the bacterial host. To circumvent this, defensin (B1577277) genes are typically cloned and expressed as fusion proteins. mdpi.com Common fusion partners include thioredoxin (Trx), glutathione-S-transferase (GST), and small ubiquitin-related modifier (SUMO). nih.govmdpi.com These fusion partners can neutralize the peptide's toxicity, enhance solubility, and facilitate purification. mdpi.com
Similarly, dermcidin-derived peptides, including DCD-1L, have been successfully expressed in E. coli using fusion protein systems. jmb.or.krnih.gov Fusion tags such as inteins, ketosteroid isomerase, and SUMO have been employed to produce these peptides. jmb.or.krnih.govresearchgate.net The fusion protein approach prevents host cell toxicity and protects the peptide from degradation by host proteases. jmb.or.kr
| Expression System | Plant Defensins (e.g., So-D1) | Dermcidin-Derived Peptides (e.g., DCD-1L) |
| Host Organism | Escherichia coli nih.govunits.it | Escherichia coli jmb.or.krnih.gov |
| Expression Strategy | Fusion protein (e.g., with Trx, GST) nih.govmdpi.com | Fusion protein (e.g., with intein, SUMO, ketosteroid isomerase) jmb.or.krnih.govresearchgate.net |
| Typical Vector | pET series vectors nih.gov | pET and pTYB series vectors jmb.or.krnih.gov |
| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) nih.gov | Isopropyl β-D-1-thiogalactopyranoside (IPTG) researchgate.net |
Strategies for Mitigating Host Cell Toxicity During Biosynthesis
The antimicrobial activity of peptides like defensins and dermcidin (B1150715) poses a significant challenge for recombinant production, as they can be lethal to the host expression system.
The most common strategy to mitigate this toxicity is the use of fusion partners. mdpi.commdpi.com By expressing the antimicrobial peptide as part of a larger, non-toxic protein, its antimicrobial activity is masked. For plant defensins, fusion partners like thioredoxin not only prevent toxicity but can also promote proper folding and solubility. nih.gov For dermcidin, fusion partners like inteins or SUMO have been shown to effectively neutralize toxicity and allow for high levels of expression. jmb.or.krresearchgate.net
Another strategy involves directing the expressed fusion protein into insoluble aggregates known as inclusion bodies. nih.gov This sequesters the toxic peptide from the host cell's cytoplasm. The inclusion bodies can then be isolated, and the fusion protein solubilized and refolded. This method has been used for the production of a dermcidin variant. nih.gov
In their native plant systems, some defensins are synthesized with a C-terminal propeptide that is thought to be involved in vacuolar targeting and inactivation of the peptide's toxic effects within the plant cell. nih.gov This principle of a pro-domain inactivating the mature peptide is a natural strategy to prevent host toxicity.
Purification Techniques (e.g., Ultrafiltration, Gel Filtration, Non-Chromatographic Methods)
The purification of recombinantly produced Antimicrobial Peptide D1 is a multi-step process designed to isolate the pure, active peptide from the host cell proteins and the fusion partner.
For plant defensins expressed as fusion proteins with an affinity tag (such as a His-tag), the initial purification step is typically immobilized metal affinity chromatography (IMAC). nih.goveurekaselect.com After this initial capture, the fusion partner must be cleaved off. This can be achieved through chemical methods, such as with formic acid or cyanogen (B1215507) bromide (CNBr), or enzymatically with proteases like Factor Xa or enterokinase, depending on the cleavage site engineered between the fusion partner and the defensin. nih.goveurekaselect.comnih.gov A final purification step, often involving RP-HPLC, is then used to isolate the pure defensin. nih.gov
The purification of dermcidin-derived peptides follows a similar workflow. When expressed with an intein fusion partner, the fusion protein is first purified using chitin (B13524) affinity chromatography. jmb.or.krkoreascience.kr The intein tag can then self-cleave under specific conditions, releasing the target peptide. jmb.or.kr For other fusion proteins, such as those with a His-tag, IMAC is the primary purification step. nih.gov Following cleavage of the fusion tag, methods like solid-phase extraction have been used for the final purification of the dermcidin peptide. nih.gov
| Technique | Application for Plant Defensins | Application for Dermcidin-Derived Peptides |
| Affinity Chromatography | IMAC (for His-tagged fusions) nih.goveurekaselect.com | Chitin affinity (for intein fusions), IMAC (for His-tagged fusions) jmb.or.krnih.gov |
| Cleavage of Fusion Tag | Chemical (Formic acid, CNBr), Enzymatic (Factor Xa, Enterokinase) nih.goveurekaselect.comnih.gov | Self-cleavage (Intein), Chemical (CNBr) jmb.or.krnih.gov |
| Final Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov | Solid-Phase Extraction, Dialysis jmb.or.krnih.gov |
| Verification | Tricine-SDS-PAGE, Mass Spectrometry jmb.or.krnih.gov | Tricine-SDS-PAGE, Mass Spectrometry jmb.or.krkoreascience.kr |
Advanced Research Methodologies for Studying Antimicrobial Peptide D1
Spectroscopic Techniques (Circular Dichroism, Fluorescence, Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance)
Spectroscopic methods are fundamental in characterizing the structural and dynamic properties of Antimicrobial peptide D1.
Circular Dichroism (CD) spectroscopy is a primary tool for estimating the secondary structure of peptides in solution. springernature.commdpi.com This technique measures the differential absorption of left and right circularly polarized light, which is sensitive to the peptide's backbone conformation. springernature.com For antimicrobial peptides, CD is often used to assess conformational changes upon interaction with membrane-mimicking environments, such as micelles or lipid vesicles, providing insights into the structural transitions that may be critical for antimicrobial activity. mdpi.com While general CD methodologies are widely applied to antimicrobial peptides, specific CD spectral data for this compound were not available in the reviewed literature.
Fluorescence spectroscopy offers a versatile approach to study the interactions of peptides with membranes. ucsd.edu By labeling the peptide or utilizing intrinsic fluorophores like tryptophan, researchers can monitor changes in the local environment of the peptide. ucsd.edu This can provide information on peptide binding to membranes, insertion depth, and aggregation state. Although a powerful technique for studying peptide-membrane interactions, specific fluorescence spectroscopy studies focused solely on this compound were not identified in the available literature.
Fourier Transform Infrared Spectroscopy (FTIR) is another valuable technique for probing the secondary structure of peptides, particularly in the presence of lipids. nih.gov By analyzing the amide I and II vibrational bands, researchers can determine the proportions of α-helical, β-sheet, and random coil structures. nih.gov Attenuated total reflection-FTIR (ATR-FTIR) is especially useful for studying peptides interacting with lipid bilayers, providing information on the peptide's orientation relative to the membrane. nih.gov Specific FTIR data for this compound could not be located in the reviewed scientific literature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution and in membrane-like environments at atomic resolution. nih.govsciengine.com Both solution-state and solid-state NMR can be employed to study antimicrobial peptides. nih.govfrontiersin.org Solution-state NMR is used to determine the high-resolution structure in aqueous solutions or detergent micelles, while solid-state NMR can provide information on the peptide's orientation and dynamics within a lipid bilayer. nih.govresearchgate.net A biophysical characterization of Droserasin 1 PSI (D1 PSI), a membrane-interacting antimicrobial peptide, has been reported, noting that the peptide is monomeric in solution. researchgate.net However, detailed NMR structural data for this compound were not available in the reviewed sources.
| Spectroscopic Technique | Information Gained for Antimicrobial Peptides | Specific Findings for this compound |
| Circular Dichroism (CD) | Secondary structure estimation (α-helix, β-sheet, random coil) and conformational changes. springernature.commdpi.com | No specific data available in the reviewed literature. |
| Fluorescence Spectroscopy | Peptide-membrane binding, insertion depth, and aggregation state. ucsd.edu | No specific studies identified in the reviewed literature. |
| FTIR Spectroscopy | Secondary structure determination and orientation in lipid membranes. nih.gov | No specific data available in the reviewed literature. |
| NMR Spectroscopy | High-resolution 3D structure in solution and membrane environments. nih.govsciengine.com | Characterized as monomeric in solution (Droserasin 1 PSI). researchgate.net Detailed structural data not available. |
Biophysical Characterization of Peptide-Membrane Interactions (e.g., Electrical Bilayer Recordings)
Understanding the interaction of this compound with microbial membranes is crucial to elucidating its mechanism of action. Electrical bilayer recording is a sensitive technique used to study the nanoscale perturbations caused by antimicrobial peptides on lipid bilayers. nih.govsoton.ac.uk This method can help distinguish between different models of membrane disruption, such as the barrel-stave, toroidal pore, or carpet models, by measuring changes in membrane conductance. nih.govsoton.ac.uk While this technique has been applied to various antimicrobial peptides to characterize their membrane interaction mechanisms, specific studies employing electrical bilayer recordings for this compound were not found in the reviewed literature. A biophysical characterization of Droserasin 1 PSI (D1 PSI) has been mentioned, indicating it is a membrane-interacting peptide, but the specific techniques used for this characterization were not detailed. researchgate.net
Advanced Microscopy (e.g., Confocal Microscopy)
Advanced microscopy techniques, such as confocal microscopy, are instrumental in visualizing the effects of antimicrobial peptides on bacterial cells in real-time. nih.govnih.gov By using fluorescently labeled peptides, researchers can track their localization within or on the surface of bacteria. nih.gov This can help determine whether a peptide acts on the membrane or has intracellular targets. nih.gov Confocal microscopy can provide insights into membrane permeabilization, peptide translocation, and cellular morphology changes induced by the peptide. nih.govnih.gov Specific studies utilizing confocal microscopy to investigate the interactions of this compound with microbial cells were not identified in the reviewed scientific literature.
'Omics' Approaches in Microbial Response (Genomics, Proteomics)
'Omics' technologies provide a global view of the cellular response of microorganisms to antimicrobial peptides.
Genomics approaches can be used to identify genes that are up- or down-regulated in response to peptide treatment, providing clues about the cellular pathways affected and potential resistance mechanisms. While powerful, the application of genomics to study the microbial response to this compound has not been specifically reported in the reviewed literature.
Proteomics allows for the large-scale analysis of protein expression changes in microbes upon exposure to an antimicrobial peptide. nih.gov This can reveal the cellular processes that are disrupted by the peptide and can help in identifying its molecular targets. nih.gov Proteomic screening is a valuable tool for understanding the mode of action of antimicrobial peptides. nih.gov However, specific proteomic studies on the microbial response to this compound were not found in the reviewed literature.
Research Applications and Emerging Directions for Antimicrobial Peptide D1
In vitro Model Systems Research (e.g., Biofilm Models)
Research on antimicrobial peptide D1 in in vitro model systems has significantly focused on its efficacy against bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, known for their high resistance to conventional antibiotics. mdpi.comaston.ac.uk These studies are crucial for understanding the peptide's potential to combat persistent and chronic infections. The primary anti-biofilm mechanisms investigated include the disruption of the biofilm structure, killing of bacteria within the biofilm, and prevention of initial microbial colonization on surfaces. mdpi.comaston.ac.uk
Scientists have utilized various biofilm models to assess the activity of antimicrobial peptides. These models often involve growing biofilms of clinically relevant pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii. mdpi.comnih.gov One area of investigation is the peptide's ability to degrade the biofilm matrix, which is composed of polysaccharides, proteins, and DNA. mdpi.commdpi.com For instance, some peptides have been shown to target and degrade the polysaccharide intercellular adhesin (PIA), a key component of the Staphylococcus epidermidis biofilm matrix. mdpi.com
Furthermore, research has explored the synergy between antimicrobial peptides and existing antibiotics. Studies have shown that combining antimicrobial peptides with conventional antibiotics like ceftazidime, ciprofloxacin, imipenem, or tobramycin (B1681333) can significantly enhance the inhibition of biofilm formation at concentrations below the minimal inhibitory concentration (MIC) of the individual agents. mdpi.com This suggests a potential role for these peptides in combination therapies to overcome antibiotic resistance in biofilms.
The development of novel, real-time observable biofilm models has also been a focus of recent research to better simulate the dynamic nature of biofilm-induced infections. nih.gov These advanced models aid in understanding the precise mechanisms of action, such as the interruption of bacterial cell signaling systems (quorum sensing) and the downregulation of genes responsible for biofilm formation. mdpi.comaston.ac.uk
Table 1: Investigated Anti-Biofilm Mechanisms of Antimicrobial Peptides in In Vitro Models
| Mechanism of Action | Description | Key Findings |
|---|---|---|
| Membrane Disruption | Directly damages the cell membranes of bacteria embedded within the biofilm. mdpi.com | Leads to cell lysis and death of biofilm-resident bacteria. |
| Matrix Degradation | Breaks down the extracellular polymeric substance (EPS) that encases the biofilm. mdpi.commdpi.com | Weakens the biofilm structure, making bacteria more susceptible to other agents. |
| Inhibition of Attachment | Prevents the initial adhesion of bacteria to surfaces, a critical first step in biofilm formation. mdpi.com | Reduces the overall formation of new biofilms. |
| Quorum Sensing Interference | Disrupts the cell-to-cell communication systems that bacteria use to coordinate biofilm development. mdpi.com | Inhibits the maturation and structural organization of biofilms. |
| Gene Regulation | Downregulates the expression of genes essential for biofilm formation and maintenance. mdpi.comaston.ac.uk | Suppresses the genetic pathways required for a robust biofilm phenotype. |
In vivo Efficacy Studies in Animal Models (excluding human trials)
The therapeutic potential of antimicrobial peptides has been evaluated in various animal models of bacterial infection to assess their efficacy in a living system. nih.gov These studies are critical for bridging the gap between in vitro findings and potential clinical applications. Murine models are commonly employed to simulate human infections such as sepsis, pneumonia, and skin infections. nih.govnih.gov
In a murine model of endotoxin-induced pulmonary inflammation, the synthetic antimicrobial peptide SET-M33 demonstrated significant efficacy. nih.gov Intratracheal administration of the peptide resulted in a notable inhibition of neutrophil cell counts in the bronchoalveolar lavage (BAL) fluid following a lipopolysaccharide (LPS) challenge. nih.gov This indicates a potent anti-inflammatory effect in the lungs. Furthermore, a significant reduction in pro-inflammatory cytokines, including KC, MIP-1α, IP-10, MCP-1, and TNF-α, was observed after treatment with SET-M33. nih.gov
Animal models have also been instrumental in demonstrating the ability of antimicrobial peptides to protect against chronic biofilm infections. For example, in a chronic biofilm mouse infection model using P. aeruginosa, an in silico designed peptide, DP7, provided a 70% protection rate and a 50% reduction in bacterial colonization. nih.gov This highlights the potential of these peptides in treating persistent infections that are often resistant to standard antibiotic therapy.
The development of various formulations of antimicrobial peptides has also been tested in animal models. These include versions with D-amino acids, dimeric forms, pegylated versions, and encapsulation in nanoparticles to enhance stability and delivery. nih.gov These modifications aim to improve the peptide's performance and bioavailability in vivo.
Table 2: Summary of In Vivo Efficacy Findings for Antimicrobial Peptides in Animal Models
| Animal Model | Infection Type | Peptide Studied (Example) | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Murine Model | Endotoxin-Induced Pulmonary Inflammation | SET-M33 | Significant inhibition of BAL neutrophil counts; Reduction of pro-inflammatory cytokines (KC, MIP-1α, IP-10, MCP-1, TNF-α). | nih.gov |
| Murine Model | Chronic Biofilm Infection (P. aeruginosa) | DP7 | 70% protection rate; 50% reduction in bacterial colonization. | nih.gov |
| General Murine Models | Sepsis, Pneumonia, Skin Infections | Various AMPs | Demonstrated ability to kill bacteria and control infections. | nih.govsemanticscholar.org |
Biotechnological Applications Research (e.g., Material Science, Coatings)
The unique properties of antimicrobial peptides have spurred research into their application in biotechnology, particularly in the fields of material science and the development of antimicrobial coatings. nih.gov The goal is to create surfaces that actively prevent microbial colonization and biofilm formation, which is a major cause of infections associated with medical devices. nih.govsemanticscholar.org
One promising approach involves the development of antimicrobial coatings for implantable medical devices made from materials like titanium. semanticscholar.orgnih.gov Researchers have successfully incorporated the antimicrobial peptide GL13K, derived from parotid secretory protein, into a titanium coating. nih.gov This biofunctionalized surface demonstrated a bactericidal effect, significantly reducing the number of viable Porphyromonas gingivalis, a pathogen linked to dental peri-implantitis. nih.gov The coating was also found to be robust, resisting mechanical, thermochemical, and enzymatic degradation. nih.gov
Another innovative strategy involves designing adhesive antimicrobial peptides that can be easily applied to various surfaces in a one-step process. mdpi.com By adding repeats of 3,4-dihydroxy-L-phenylalanine (DOPA) to the C-terminus of a potent synthetic antimicrobial peptide, NKC, researchers created a peptide that could be successfully immobilized on polystyrene, titanium, and polydimethylsiloxane (B3030410) surfaces. mdpi.com These coated surfaces showed complete inhibition of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus growth within two hours. mdpi.com
The development of these coatings can also involve the use of polymers to create systems with a longer duration of action. nih.gov Composite coatings of graphene oxide, poly(lactide-co-glycolide) (PLGA), and an antimicrobial peptide have been shown to increase the rate of in vivo wound healing and enhance antibacterial effects. nih.gov These advancements in antimicrobial coatings hold significant promise for improving the long-term clinical efficacy of metallic dental and orthopedic implants by reducing patient morbidities associated with infections. semanticscholar.orgnih.gov
Exploration of Immunomodulatory Properties (Research Focus)
Beyond their direct antimicrobial activity, a significant area of research for antimicrobial peptides is their ability to modulate the host immune response. mdpi.comnih.gov This immunomodulatory function is a key aspect of their therapeutic potential, as they can influence both the innate and adaptive immune systems to help resolve infections. mdpi.comresearchgate.net
Research has shown that antimicrobial peptides have direct effects on a variety of immune cells, including neutrophils, monocytes, dendritic cells, T-lymphocytes, and mast cells. mdpi.com For example, they can enhance the chemotaxis of immune cells, drawing them to the site of infection, and stimulate the production of cytokines and chemokines. biorxiv.org This recruitment and activation of immune cells can bolster the body's natural defense mechanisms against pathogens. mdpi.com
The immunomodulatory effects can be both pro-inflammatory and anti-inflammatory, depending on the context. In some experimental models, antimicrobial peptides have been shown to increase the production of pro-inflammatory cytokines like IL-8 and IL-1. mdpi.com In other contexts, they can suppress inflammatory responses that could lead to excessive tissue damage. For instance, certain peptides have been found to increase the level of the anti-inflammatory cytokine IL-10 while decreasing the levels of pro-inflammatory cytokines IL-12 and TNF-α. nih.gov
The molecular mechanisms underlying these immunomodulatory properties are an active area of investigation. Some peptides are known to interact with specific receptors on immune cells, such as Toll-like receptors (TLRs), to trigger signaling pathways that lead to changes in gene expression and cytokine production. biorxiv.org Understanding these interactions is crucial for designing peptides with specific immunomodulatory profiles for different therapeutic applications. The ability of these peptides to influence the immune system highlights their potential as multifunctional therapeutic agents that not only kill microbes directly but also enhance the host's ability to fight infection. researchgate.netmdpi.com
Future Research Trajectories and Unanswered Questions
The field of antimicrobial peptide research is dynamic, with several promising future trajectories and important unanswered questions that need to be addressed. A key area of future focus is the design and creation of new antimicrobial peptides with enhanced properties. mdpi.com This includes the development of hybrid peptides that combine beneficial features of natural and synthetic components to improve activity, stability, and selectivity. mdpi.com
Computational modeling and machine learning are emerging as powerful tools to accelerate the discovery and refinement of novel antimicrobial peptide candidates before they are synthesized. nih.govnih.gov These in silico approaches can help predict the efficacy and physicochemical properties of peptides, significantly reducing the time and cost associated with traditional experimental methods. nih.gov
A critical unanswered question revolves around the precise mechanisms of action of many antimicrobial peptides, particularly their anti-biofilm and immunomodulatory activities. mdpi.com Further research is needed to elucidate the specific molecular targets and signaling pathways involved. This deeper understanding will enable the rational design of peptides with more targeted and effective therapeutic actions. researchgate.net
Another significant challenge is improving the in vivo stability and delivery of antimicrobial peptides. mdpi.com Strategies such as chemical modifications (e.g., using D-amino acids), lipidation, and the use of nanotechnology-based delivery systems are being explored to overcome issues like protease degradation and short half-life. mdpi.commdpi.com
Finally, the potential for bacteria to develop resistance to antimicrobial peptides, while currently low, remains a long-term concern that requires ongoing investigation. news-medical.net Future research will likely focus on developing peptide mixtures and combination therapies to further minimize the risk of resistance evolution. news-medical.net Addressing these research questions will be crucial for translating the therapeutic promise of antimicrobial peptides into clinical realities. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers access existing structural and functional data on Antimicrobial Peptide D1?
- Methodological Answer : Utilize specialized databases such as the Antimicrobial Peptide Database (APD3) , CAMP , or DRAMP , which provide curated sequences, activity data, and structural annotations. For D1-specific data, search using its full sequence (e.g., DP motifs or ILIKEAPD fragments) or keywords related to its source organism . Cross-reference with PubChem or UniProt for physicochemical properties and homologs.
Q. What are the standard in vitro assays for assessing the antimicrobial spectrum of D1?
- Methodological Answer : Employ:
- Broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects .
- Hemolysis assays (e.g., using erythrocytes) to assess cytotoxicity .
- Include quality controls like polymyxin B and LL-37 for comparative analysis .
Q. What methodologies are used to determine the secondary structure of D1?
- Methodological Answer :
- Circular Dichroism (CD) Spectroscopy to analyze α-helical, β-sheet, or random coil conformations in membrane-mimetic environments (e.g., SDS micelles) .
- Nuclear Magnetic Resonance (NMR) for high-resolution structural insights in solution .
- Molecular Dynamics Simulations (e.g., GROMACS) to predict membrane interaction mechanisms .
Advanced Research Questions
Q. How can conflicting data on D1's activity against Gram-negative vs. Gram-positive bacteria be resolved?
- Methodological Answer :
- Conduct comparative meta-analysis of published MIC values using standardized protocols (e.g., identical bacterial strains, growth media) .
- Perform lipid bilayer composition assays to test if membrane charge (e.g., phosphatidylglycerol content) influences D1's selectivity .
- Validate with transcriptomic profiling of treated bacteria to identify resistance genes or stress-response pathways .
Q. What in silico strategies optimize D1's stability (e.g., protease resistance) without compromising antimicrobial activity?
- Methodological Answer :
- Use machine learning models (e.g., AMPredictor) to screen D1 analogs with substitutions at protease cleavage sites (e.g., Arg/Lys residues) .
- Apply molecular docking (AutoDock Vina) to ensure modified peptides retain binding affinity to microbial targets (e.g., lipid A) .
- Validate with MD simulations of peptide-protease interactions (e.g., trypsin) to quantify resistance .
Q. How should researchers design experiments to study D1's interaction with microbial membranes at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) to measure binding kinetics between D1 and lipopolysaccharides (LPS) or lipoteichoic acid (LTA) .
- Cryo-Electron Microscopy to visualize membrane disruption in Mycobacterium or Candida models .
- Fluorescence anisotropy with labeled D1 to track membrane insertion depth .
Q. What advanced techniques validate D1's mechanism of action in complex biological systems (e.g., biofilms)?
- Methodological Answer :
- Confocal Microscopy with LIVE/DEAD staining to quantify biofilm eradication in in vitro models (e.g., catheter surfaces) .
- Metabolomic profiling (LC-MS) to identify metabolic disruptions in persister cells .
- In vivo imaging in zebrafish infection models to correlate peptide biodistribution with efficacy .
Q. How can researchers address discrepancies between in silico predictions and empirical results for D1 derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
